molecular formula C6H4FN3 B1441948 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1019024-79-3

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1441948
CAS RN: 1019024-79-3
M. Wt: 137.11 g/mol
InChI Key: RLHZNOHNAOXSLJ-UHFFFAOYSA-N
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Description

The compound “6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of triazolopyridines, which are nitrogenous heterocyclic compounds . Triazolopyridines have been studied for their potential antiviral and antimicrobial activities . They are synthesized via aromatic nucleophilic substitution .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like X-ray crystallography . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a chemo- and regioselective defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes and pyrazolones is reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and IR spectrum of a similar compound, 8-methyl-4-{[3-(3,4-dimethoxy)benzylideneamino]-1H-[1,2,4]-triazolo-5-yl)thio]-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, were reported .

Scientific Research Applications

Antibacterial Activity

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine: derivatives have been synthesized and evaluated for their potential as antibacterial agents. These compounds have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited superior antibacterial activities against Staphylococcus aureus and Escherichia coli , comparable to the first-line antibacterial agent ampicillin .

Antidiabetic Properties

The triazolo[4,3-a]pyridine scaffold is a key pharmacophore in the development of antidiabetic drugs. It is notably present in sitagliptin phosphate , a medication used for treating type II diabetes mellitus. This highlights the compound’s significance in the synthesis of drugs that can regulate blood sugar levels .

Anti-Platelet Aggregation

Derivatives of triazolo[4,3-a]pyridine have been found to possess anti-platelet aggregation properties. This application is crucial in the development of treatments for cardiovascular diseases where the prevention of blood clots is necessary .

Antifungal Activity

The structural framework of triazolo[4,3-a]pyridine has been utilized in the synthesis of compounds with antifungal properties. These compounds can potentially be used to treat fungal infections, providing an alternative to existing antifungal medications .

Anti-Malarial Effects

Research has indicated that triazolo[4,3-a]pyridine derivatives can exhibit anti-malarial activity. This makes them valuable in the ongoing fight against malaria, a disease that continues to have a significant impact in tropical and subtropical regions .

Anti-Tubercular Activity

The fight against tuberculosis (TB) has been bolstered by the discovery of triazolo[4,3-a]pyridine derivatives with anti-tubercular properties. These compounds could be developed into new treatments for TB, which remains a major global health challenge .

Anticonvulsant Properties

Triazolo[4,3-a]pyridine derivatives have also been explored for their anticonvulsant properties. This application is important for the development of new medications for the treatment and management of epilepsy and other seizure disorders .

Therapeutic Targeting of FABPs

Fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5, are potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Triazolo[4,3-a]pyridine derivatives may play a role in the development of therapies targeting these proteins .

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, the hazard statements for a similar compound include H315 - H319 - H335, indicating skin irritation, eye irritation, and respiratory system toxicity .

properties

IUPAC Name

6-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHZNOHNAOXSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine

Synthesis routes and methods

Procedure details

(5-Fluoro-pyridin-2-yl)-hydrazine (500 mg, 3.93 mmol) in diethoxymethyl acetate (5 mL) was stirred at RT for 2 h. The resulting precipitate was diluted with cyclohexane (5 mL) and filtered to give Intermediate Fa (379 mg, 70%). 1H NMR (400 MHz, CDCl3): 7.25 (1H, m), 7.84 (1H, m), 8.09 (1H, t, J=2.5 Hz), 8.84 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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